(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Description
(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic arylpiperazine derivative characterized by a ketone-linked 3,4,5-trimethoxyphenyl group and a 2,6-dimethylphenyl-substituted piperazine moiety. This compound belongs to a broader class of molecules designed to explore structure-activity relationships (SAR) in herbicidal applications.
Properties
IUPAC Name |
[4-(2,6-dimethylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-15-7-6-8-16(2)20(15)23-9-11-24(12-10-23)22(25)17-13-18(26-3)21(28-5)19(14-17)27-4/h6-8,13-14H,9-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXWONZJQBOHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 2,6-dimethylphenylpiperazine with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the receptor subtype and tissue distribution.
Comparison with Similar Compounds
Key Observations :
- The 3,4,5-trimethoxyphenyl group (present in the target compound) confers moderate herbicidal activity against rape, outperforming analogs with simpler aromatic or halogenated substituents (e.g., 4-chlorobenzyl or phenyl) .
- Activity against barnyard grass was universally weak, suggesting selectivity for broadleaf weeds .
Role of Methoxy Groups in Bioactivity
The 3,4,5-trimethoxy configuration is structurally analogous to combretastatin A-4, a natural tubulin-binding anticancer agent. While combretastatin derivatives prioritize water solubility for drug delivery (e.g., phosphate prodrugs like 1m and 1n) , the target compound leverages this substituent for herbicidal activity. This highlights the context-dependent role of methoxy groups: in combretastatin, they enhance tubulin inhibition; in the arylpiperazine series, they may influence membrane permeability or target-site binding in plants .
Piperazine Modifications
Replacing the 2,6-dimethylphenyl group in the piperazine moiety with bulkier substituents (e.g., diphenylmethyl or furan-2-ylmethyl) reduced herbicidal efficacy, indicating steric hindrance may disrupt interactions with plant targets . Conversely, smaller groups (e.g., 4-methoxyphenyl) retained moderate activity, suggesting a balance between lipophilicity and steric tolerance.
Key Research Findings and Implications
- Herbicidal Selectivity : The compound’s specificity for rape over barnyard grass aligns with trends in arylpiperazine chemistry, where subtle structural changes dictate target organism responses .
- Structural Parallels with Anticancer Agents : The shared 3,4,5-trimethoxyphenyl motif with combretastatin underscores its dual relevance in agrochemical and pharmaceutical research, though applications diverge due to solubility and stability requirements .
- SAR Insights : Methoxy groups enhance activity in both herbicidal and anticancer contexts, but their optimization pathways differ—agrochemicals prioritize potency, while pharmaceuticals balance solubility and metabolic stability .
Biological Activity
The compound (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone , often referred to as DMPTM , is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of DMPTM, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure
DMPTM has a complex structure characterized by a piperazine ring and a trimethoxyphenyl group. The molecular formula is , and its structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that DMPTM exhibits significant anticancer activity. In vitro assays demonstrated that DMPTM effectively inhibits the proliferation of various cancer cell lines. Notably, it showed promising results against the non-small cell lung cancer (NSCLC) cell line HOP-92 with a growth inhibition (GI) value of 86.28% at a concentration of 10 µM . Other cell lines such as HCT-116 (colorectal carcinoma) and SK-BR-3 (breast cancer) also displayed notable sensitivity with GI values of 40.87% and 46.14% , respectively .
| Cell Line | GI Value (%) at 10 µM |
|---|---|
| HOP-92 | 86.28 |
| HCT-116 | 40.87 |
| SK-BR-3 | 46.14 |
The mechanism underlying the anticancer effects of DMPTM is believed to involve the inhibition of specific kinase receptors and modulation of signaling pathways associated with cell proliferation and survival. Computational studies using tools like Molinspiration and Swiss TargetPrediction suggest that DMPTM has a high probability of targeting key kinases involved in cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, DMPTM has been evaluated for antimicrobial activity. Preliminary results indicate that it possesses moderate antibacterial effects against various strains of bacteria, although specific data on minimum inhibitory concentrations (MICs) is still pending.
Case Studies
Several case studies have highlighted the potential therapeutic applications of DMPTM:
-
Study on Antitumor Activity :
- A recent study evaluated the antitumor efficacy of DMPTM in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent in cancer treatment.
-
Pharmacokinetic Studies :
- Pharmacokinetic evaluations revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties for DMPTM, indicating its viability for further development as a drug candidate.
-
Synergistic Effects with Other Agents :
- Research has also explored the synergistic effects of DMPTM when combined with established chemotherapeutic agents. Results showed enhanced efficacy in reducing tumor growth rates compared to monotherapy.
Q & A
Q. What synthetic methodologies are recommended for synthesizing (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the preparation of substituted piperazine and aromatic ketone precursors. Key steps include:
- Condensation reactions : Utilize coupling agents (e.g., EDCI/HOBt) to link the piperazine and trimethoxyphenyl moieties.
- Reflux conditions : Optimize temperature (e.g., 60–65°C) and solvent systems (e.g., glacial acetic acid with catalytic HCl) to enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, petroleum ether/ethyl acetate eluent) and recrystallization to isolate pure product.
- Yield optimization : Adjust stoichiometric ratios (e.g., excess hydrazine derivatives) and monitor reaction progress via TLC or GC .
Q. How should researchers design experiments to assess the compound’s in vitro stability under physiological conditions?
- Methodological Answer :
- Buffer systems : Incubate the compound in pH 7.4 phosphate-buffered saline (PBS) at 37°C to simulate physiological conditions.
- Sampling intervals : Collect aliquots at 0, 1, 4, 8, 24, and 48 hours for analysis via HPLC or LC-MS.
- Degradation products : Characterize breakdown products using high-resolution mass spectrometry (HRMS) and NMR.
- Control experiments : Include stability tests under acidic (pH 2) and basic (pH 9) conditions to identify pH-sensitive degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in binding affinity data across different assay formats (e.g., SPR vs. radioligand binding)?
- Methodological Answer :
- Orthogonal validation : Perform parallel assays (e.g., surface plasmon resonance [SPR], fluorescence polarization, and functional cAMP assays) to cross-validate target engagement.
- Buffer optimization : Account for ionic strength, detergent effects (e.g., Tween-20), and divalent cations (Mg²⁺/Ca²⁺) that may influence binding kinetics.
- Data normalization : Use reference compounds with well-characterized affinities (e.g., positive/negative controls) to calibrate assay systems.
- Statistical analysis : Apply Bland-Altman plots or Deming regression to assess systematic biases between methodologies .
Q. How can computational models predict the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- QSAR modeling : Use quantitative structure-activity relationship (QSAR) tools to estimate biodegradability (e.g., BIOWIN models) and bioaccumulation potential (log Kow).
- Molecular dynamics (MD) simulations : Simulate interactions with environmental matrices (e.g., soil organic matter, aquatic sediments) to predict adsorption/desorption behavior.
- Metabolic pathway prediction : Apply tools like EAWAG-BBD/PPS to identify potential microbial degradation routes (e.g., demethylation of trimethoxy groups).
- Ecotoxicity assessment : Integrate ECOSAR outputs to estimate acute/chronic toxicity to aquatic organisms .
Q. What experimental approaches identify off-target effects in complex biological systems (e.g., primary cell cultures or organoids)?
- Methodological Answer :
- Proteome-wide profiling : Use affinity-based pulldown assays with biotinylated analogs of the compound, followed by LC-MS/MS to identify interacting proteins.
- CRISPR-Cas9 screens : Conduct genome-wide knockout screens to pinpoint genes whose loss modulates the compound’s efficacy/toxicity.
- Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to detect dysregulated pathways (e.g., MAPK, PI3K-Akt).
- Phenotypic assays : Combine high-content imaging with multi-parameter readouts (e.g., mitochondrial membrane potential, ROS levels) to assess cellular stress responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
